1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride
Description
1-(1,3-Thiazol-2-yl)benzimidazol-2-amine; dihydrochloride is a heterocyclic compound featuring a benzimidazole core directly linked to a 1,3-thiazole ring via a single bond at the 2-position of the benzimidazole. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C10H10Cl2N4S |
|---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)benzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H8N4S.2ClH/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10;;/h1-6H,(H2,11,13);2*1H |
InChI Key |
BWJNINUPYWRFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-bromo-1,3-thiazole under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing halogen atoms.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a planar benzimidazole ring (known for DNA intercalation) with a thiazole moiety (contributing to electron-rich interactions). Key structural distinctions from similar compounds include:
Physicochemical and Functional Comparisons
Solubility and Stability
- The dihydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1-(3,5-dichlorobenzyl)-benzimidazol-2-amine, which is more lipophilic .
- Thiazole-containing compounds generally exhibit moderate logP values, balancing membrane permeability and solubility. For example, methylene-bridged analogs (e.g., N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine) may have slightly higher logP than the target compound due to the –CH2– spacer .
Electronic and Steric Effects
- In contrast, methylene-bridged derivatives lose this electronic continuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
